molecular formula C7H7BrN2O B13087393 1-(4-Amino-2-bromopyridin-3-YL)ethanone

1-(4-Amino-2-bromopyridin-3-YL)ethanone

Cat. No.: B13087393
M. Wt: 215.05 g/mol
InChI Key: SRVDCEQWPQSPNX-UHFFFAOYSA-N
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Description

1-(4-Amino-2-bromopyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a pyridine ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-bromopyridin-3-yl)ethanone typically involves the bromination of 4-amino-3-pyridinol followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-bromopyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Amino-2-bromopyridin-3-yl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-bromopyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-2-chloropyridin-3-yl)ethanone
  • 1-(4-Amino-2-fluoropyridin-3-yl)ethanone
  • 1-(4-Amino-2-iodopyridin-3-yl)ethanone

Uniqueness

1-(4-Amino-2-bromopyridin-3-yl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

1-(4-amino-2-bromopyridin-3-yl)ethanone

InChI

InChI=1S/C7H7BrN2O/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3,(H2,9,10)

InChI Key

SRVDCEQWPQSPNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CN=C1Br)N

Origin of Product

United States

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